Cas no 921561-14-0 (phenyl N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylcarbamate)

phenyl N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- phenyl N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylcarbamate
- AKOS024633265
- phenyl N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)carbamate
- F2262-0235
- phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
- phenyl N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]carbamate
- 921561-14-0
-
- インチ: 1S/C21H22N2O4/c1-4-12-23-17-13-15(22-20(25)27-16-8-6-5-7-9-16)10-11-18(17)26-14-21(2,3)19(23)24/h4-11,13H,1,12,14H2,2-3H3,(H,22,25)
- InChIKey: QEDHQBUZQKSJFT-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC(=CC=2N(CC=C)C(C(C)(C)C1)=O)NC(=O)OC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 366.15795719g/mol
- どういたいしつりょう: 366.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 556
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
phenyl N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2262-0235-1mg |
phenyl N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]carbamate |
921561-14-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2262-0235-10μmol |
phenyl N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]carbamate |
921561-14-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2262-0235-50mg |
phenyl N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]carbamate |
921561-14-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2262-0235-40mg |
phenyl N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]carbamate |
921561-14-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2262-0235-4mg |
phenyl N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]carbamate |
921561-14-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2262-0235-25mg |
phenyl N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]carbamate |
921561-14-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2262-0235-30mg |
phenyl N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]carbamate |
921561-14-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2262-0235-3mg |
phenyl N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]carbamate |
921561-14-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2262-0235-5mg |
phenyl N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]carbamate |
921561-14-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2262-0235-10mg |
phenyl N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]carbamate |
921561-14-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
phenyl N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylcarbamate 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
phenyl N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylcarbamateに関する追加情報
Phenyl N-(3,3-Dimethyl-4-Oxo-5-(Prop-2-en-1-yl)-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-7-Yl)Carbamate: A Comprehensive Overview
Phenyl N-(3,3-Dimethyl-4-Oxo-5-(Prop-2-en-1-yl)-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-7-Yl)Carbamate, commonly referenced by its CAS number 921561-14-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates and features a benzoxazepine ring system with multiple substituents. The structure of this compound is characterized by a phenyl group attached to a carbamate moiety, which is further connected to a substituted benzoxazepine ring.
The benzoxazepine ring system in this compound is a bicyclic structure consisting of a benzene ring fused to an oxazepine ring. The oxazepine component is a seven-membered ring containing one oxygen atom and one nitrogen atom. The substituents on the benzoxazepine ring include two methyl groups at the 3-position and an oxo group at the 4-position. Additionally, there is a propenyl group attached at the 5-position of the ring. These substituents contribute to the unique chemical properties and reactivity of the compound.
Recent studies have highlighted the potential of Phenyl N-(3,3-Dimethyl-4-Oxo...)Carbamate in drug discovery and development. Researchers have explored its role as a potential therapeutic agent in treating various diseases. For instance, investigations into its anti-inflammatory and antioxidant properties suggest that it could be utilized in developing novel treatments for chronic inflammatory conditions such as arthritis and cardiovascular diseases.
In terms of synthesis, this compound can be synthesized through a multi-step process involving several key reactions. The synthesis typically begins with the preparation of the benzoxazepine core followed by functionalization to introduce the desired substituents. The introduction of the phenyl carbamate group involves nucleophilic substitution or coupling reactions depending on the specific conditions used. Optimization of reaction conditions has been a focus area for chemists aiming to improve yield and purity.
The structural complexity of this compound presents both challenges and opportunities for researchers. On one hand, its intricate structure requires precise control during synthesis to ensure high-quality products. On the other hand, this complexity may contribute to unique pharmacokinetic properties that are advantageous in drug delivery systems.
From an environmental perspective, understanding the biodegradation pathways of CAS No 921561-14 is crucial for assessing its impact on ecosystems. Studies have shown that under certain conditions, this compound undergoes microbial degradation through hydrolysis and oxidation mechanisms. However, further research is needed to fully characterize its environmental fate and potential risks.
In conclusion, Phenyl N-(3,3-Dimethyl...)Carbamate (CAS No: 921561-14) represents an intriguing compound with diverse applications across chemistry and pharmacology. Its unique structure and promising biological activities make it a subject of ongoing research interest. As advancements in synthetic methodologies and biological studies continue to unfold, this compound holds great promise for contributing to innovative solutions in medicine and beyond.
921561-14-0 (phenyl N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylcarbamate) 関連製品
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